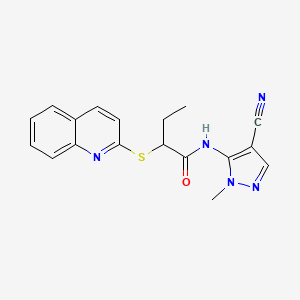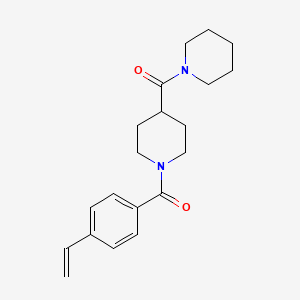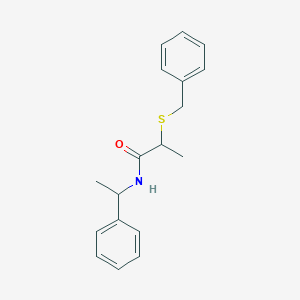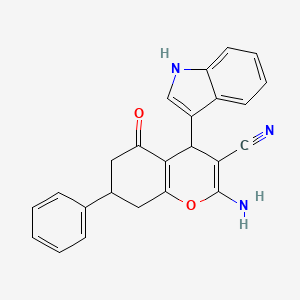
N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-2-(2-quinolinylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-2-(2-quinolinylthio)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QL-IX-55 and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of QL-IX-55 involves the inhibition of the enzyme PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, QL-IX-55 induces DNA damage and cell death in cancer cells. In addition, QL-IX-55 has been shown to modulate various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
QL-IX-55 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune response. In addition, QL-IX-55 has been shown to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QL-IX-55 has several advantages for lab experiments, including its potency and specificity for PARP-1 inhibition. However, QL-IX-55 has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on QL-IX-55, including the development of more potent and selective PARP-1 inhibitors, the exploration of its potential applications in other disease areas, and the investigation of its mechanism of action in more detail. In addition, further studies are needed to determine the optimal dosing and administration of QL-IX-55 in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of QL-IX-55 involves the reaction of 2-mercaptoquinoline with 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid, followed by coupling with 2-bromo-N-(butan-2-yl)acetamide. The final product is obtained through purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
QL-IX-55 has been studied for its potential applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, QL-IX-55 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, QL-IX-55 has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, QL-IX-55 has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
N-(4-cyano-2-methylpyrazol-3-yl)-2-quinolin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c1-3-15(18(24)22-17-13(10-19)11-20-23(17)2)25-16-9-8-12-6-4-5-7-14(12)21-16/h4-9,11,15H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNGQBPVUDQHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=NN1C)C#N)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-2-methylpyrazol-3-yl)-2-quinolin-2-ylsulfanylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B4936873.png)
![N-(3-isoxazolylmethyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4936880.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)

![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)
![N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4936964.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4936966.png)
